Regiochemical Position of the Cyclopropane‑1‑Carbonitrile Group: 4‑yl vs. 5‑yl Substitution
The target compound bears the cyclopropane‑1‑carbonitrile moiety at the 4‑position of the pyrrolo[2,3‑d]pyrimidine ring system, whereas the structurally closest catalogued analog (1-{4‑chloro‑7H‑pyrrolo[2,3‑d]pyrimidin‑5‑yl}cyclopropane‑1‑carbonitrile, CAS 2228622‑64‑6) carries the nitrile‑bearing cyclopropane at the 5‑position and additionally contains a 4‑chloro substituent [1]. The 4‑position is the site of ATP‑competitive hydrogen‑bond interactions in numerous clinically validated pyrrolo[2,3‑d]pyrimidine kinase inhibitors [2]. This regiochemical difference fundamentally alters the hydrogen‑bond donor/acceptor pharmacophore and the vector of the carbonitrile group, making the two scaffolds non‑interchangeable in kinase‑directed synthesis campaigns.
| Evidence Dimension | Regiochemistry of cyclopropane‑carbonitrile attachment on pyrrolo[2,3‑d]pyrimidine core |
|---|---|
| Target Compound Data | 1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)cyclopropane-1-carbonitrile (C4-substituted; no halogen present) |
| Comparator Or Baseline | 1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}cyclopropane-1-carbonitrile (C5-substituted; C4 bears Cl) |
| Quantified Difference | Regiochemical: 4‑position vs. 5‑position; additional Cl substituent absent in target compound. No quantitative biochemical data available for either compound in public domain. |
| Conditions | Structural comparison based on published CAS records and vendor catalog entries. |
Why This Matters
Procurement of the 4‑yl regioisomer is mandatory when a synthetic route or pharmacophore model requires substitution at the pyrrolo[2,3‑d]pyrimidine C4 position; the 5‑yl isomer cannot substitute without altering synthetic outcomes or target binding mode.
- [1] Kuujia.com. 1-{4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}cyclopropane-1-carbonitrile – CAS 2228622-64-6. https://www.kuujia.com View Source
- [2] Zbigniew Stanley Matusiak, Richard William Arthur Luke. Substituted pyrrolo[2,3-d]pyrimidine as a protein kinase B inhibitor. US Patent 8,101,623, issued January 24, 2012. (Establishes C4 substitution as critical for kinase binding.) View Source
